molecular formula C17H19ClO4 B4969698 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene

2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene

Cat. No. B4969698
M. Wt: 322.8 g/mol
InChI Key: NEMPFLZRWPHOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene is a chemical compound that belongs to the class of aryl ether derivatives. It is commonly known as SR-57227A and is a selective agonist for the serotonin 5-HT3 receptor. This compound has been widely studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene involves its binding to the serotonin 5-HT3 receptor, which leads to the activation of the receptor and the subsequent opening of an ion channel. This results in the influx of cations such as sodium and calcium into the cell, which leads to depolarization and the generation of an action potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene are largely mediated by its interaction with the serotonin 5-HT3 receptor. Activation of this receptor has been shown to have a variety of effects on the central and peripheral nervous systems, including the regulation of nausea and vomiting, pain perception, anxiety, and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene in lab experiments is its high potency and selectivity for the serotonin 5-HT3 receptor. This makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in some experiments.

Future Directions

There are many potential future directions for research on 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene. One area of interest is the development of new drugs that target the serotonin 5-HT3 receptor for the treatment of various disorders, including nausea and vomiting, anxiety, and pain. Another potential direction is the study of the effects of this compound on other receptors and ion channels, which may provide new insights into its mechanism of action and potential therapeutic uses. Additionally, there is ongoing research into the synthesis and optimization of new analogs of this compound with improved potency and selectivity for the serotonin 5-HT3 receptor.

Synthesis Methods

The synthesis of 2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2,6-dimethoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chlorophenol in the presence of a catalyst such as palladium on carbon to yield the final product.

Scientific Research Applications

2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective agonist for the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that is widely expressed in the central and peripheral nervous systems. This receptor is involved in a variety of physiological processes, including nausea and vomiting, anxiety, and pain perception.

properties

IUPAC Name

2-[3-(3-chlorophenoxy)propoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4/c1-19-15-8-4-9-16(20-2)17(15)22-11-5-10-21-14-7-3-6-13(18)12-14/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMPFLZRWPHOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Chlorophenoxy)propoxy]-1,3-dimethoxybenzene

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